A Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): The Gold Standard Additive in Modern Peptide Chemistry
A Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): The Gold Standard Additive in Modern Peptide Chemistry
Abstract
This guide provides an in-depth technical analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma or OxymaPure®, for researchers, chemists, and professionals in peptide science and drug development. We will explore its fundamental chemical properties, dissect its mechanism of action in suppressing racemization and enhancing coupling efficiency, and offer a data-driven comparison against traditional additives like HOBt and HOAt. This document serves as a practical resource, complete with detailed experimental protocols for both solid-phase and solution-phase synthesis, safety guidelines, and an overview of next-generation coupling reagents derived from the Oxyma core structure.
The Foundational Challenge: Fidelity in Amide Bond Formation
The synthesis of peptides, a cornerstone of pharmaceutical research and biotechnology, hinges on the sequential formation of amide bonds between amino acids. The most prevalent method for this transformation involves the activation of a carboxylic acid group using a carbodiimide reagent, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] This activation generates a highly reactive O-acylisourea intermediate.[1][2]
However, the high reactivity of this intermediate is also its primary liability. It is inherently unstable and susceptible to two major side reactions that compromise the integrity of the final peptide:
-
N-acylurea Formation: The O-acylisourea can rapidly rearrange into a stable, inactive N-acylurea, terminating the coupling reaction and complicating purification.[1][2][3]
-
Racemization: For chiral amino acids, the intermediate can cyclize to form an oxazolone. This process can lead to the loss of stereochemical integrity at the α-carbon (epimerization), yielding diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity.[1][2]
To mitigate these issues, "additives" were introduced to the coupling cocktail. For decades, the field was dominated by benzotriazole derivatives, namely 1-hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (HOAt). These additives intercept the O-acylisourea to form more stable active esters, improving yields and reducing racemization.[4][5]
A Paradigm Shift in Safety and Efficiency: The Emergence of Oxyma
While effective, the widespread use of HOBt and HOAt has been curtailed by a critical safety flaw: they are classified as explosive materials, particularly in their anhydrous state.[6][7][8] This poses significant risks in handling, storage, and transport, prompting the search for a safer, non-explosive alternative without compromising performance.
This search culminated in the adoption of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as the new industry standard.[1][8][9] Oxyma is an oxime-based compound that provides a compelling combination of high efficiency, robust racemization suppression, and a vastly superior safety profile.[6][7][9]
| Property | Value | Reference(s) |
| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate | [1][10] |
| Common Names | Oxyma, OxymaPure® | [2][11] |
| CAS Number | 3849-21-6 | [1][2] |
| Molecular Formula | C₅H₆N₂O₃ | [1][2][12] |
| Molar Mass | 142.11 g·mol⁻¹ | [1][2][12] |
| Appearance | White to off-white crystalline powder | [1][10] |
| pKa | 4.60 | [1][2][10] |
| Solubility | Soluble in DMF, DCM, CH₃CN, NMP | [10][13][14] |
Core Properties of Ethyl 2-cyano-2-(hydroxyimino)acetate.
Mechanism of Action: Ensuring High-Fidelity Peptide Coupling
The efficacy of Oxyma lies in its acidity (pKa 4.60), which is comparable to that of HOBt, and its ability to act as an exceptional acyl transfer agent.[1][15][16] During the coupling reaction, its mechanism follows a clear, self-validating pathway that minimizes side reactions.
-
Activation: The carbodiimide (e.g., DIC) reacts with the C-terminus of the N-protected amino acid to form the highly reactive O-acylisourea intermediate.
-
Interception: Before the intermediate can rearrange or form an oxazolone, Oxyma rapidly intercepts it. This reaction forms a highly reactive Oxyma-ester.[1][2][11]
-
Coupling: The Oxyma-ester is significantly more stable than the O-acylisourea but remains sufficiently reactive to undergo clean and efficient nucleophilic attack by the N-terminal amine of the adjacent amino acid or peptide chain.[1] This forms the desired peptide bond with minimal risk of racemization.[1]
Performance Benchmarking: Oxyma vs. Benzotriazoles
Field-proven data consistently demonstrates that Oxyma is not merely a safer substitute for HOBt/HOAt, but a chemically superior one. It frequently provides higher yields and lower levels of racemization, particularly in the synthesis of complex or "difficult" peptide sequences.[6][9][17]
| Parameter | HOBt (1-Hydroxybenzotriazole) | HOAt (1-Hydroxy-7-azabenzotriazole) | Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) |
| Coupling Efficiency | Good, widely used as a baseline standard. | Very High, often used for difficult couplings. | Excellent. Often superior to HOBt and comparable or superior to HOAt.[2][9] |
| Racemization Suppression | Good, effective for most standard couplings. | Very Good, superior to HOBt. | Excellent. Remarkable capacity to inhibit racemization.[7][9][17] |
| Safety Profile | High Risk. Anhydrous form is a Class 1 explosive.[6] | High Risk. Possesses explosive properties.[7][8] | High Safety Profile. Non-explosive and thermally stable.[6][7][9] |
| Green Chemistry | Poor. Benzotriazoles are persistent environmental pollutants. | Poor. Benzotriazoles are persistent environmental pollutants. | Good. Considered a "green" additive; compatible with green solvents.[2][11][18] |
Comparative analysis of common peptide coupling additives.
Experimental Protocols: Practical Application
Oxyma's versatility allows for its seamless integration into both solid-phase and solution-phase synthesis workflows. It can be substituted directly for HOBt in most established protocols without significant modification.
This protocol outlines a typical coupling cycle on a resin support using the DIC/Oxyma combination.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30-60 minutes.[6][15]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once.[15]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved dibenzofulvene adducts.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (3–5 equivalents relative to resin loading) and Oxyma (3–5 equivalents) in DMF.[6]
-
Coupling Initiation: Add DIC (3–5 equivalents) to the activation solution and allow it to pre-activate for 5-10 minutes.[6][16]
-
Coupling Reaction: Add the complete activation cocktail to the washed resin. Agitate the mixture at room temperature for 30 minutes to 2 hours.[1][6]
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the reaction is complete.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
This protocol describes the coupling of an N-protected amino acid to an amino acid ester.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 equivalent) and Oxyma (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.[19]
-
Pre-activation: Add N,N'-diisopropylethylamine (DIPEA) (1.1 equivalents) to the mixture and stir for 5 minutes.[19]
-
Amine Addition: In a separate solution, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) and DIPEA (1.1 equivalents) in DCM. Add this solution to the pre-activated mixture.[19]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.[19]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude dipeptide, which can be purified further by column chromatography or recrystallization.
The Next Generation: Oxyma-Based Stand-Alone Coupling Reagents
The success of Oxyma as an additive has led to the development of highly efficient stand-alone coupling reagents where the Oxyma moiety is integrated into a uronium or phosphonium salt structure.[2][3][4] These reagents offer the benefits of Oxyma in a single, convenient, and highly reactive compound.
-
COMU® ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]): A uronium salt of Oxyma that shows excellent coupling efficiency, high solubility, and a favorable safety profile.[3][4][5][18] It is particularly noted for its performance in green solvents.[5]
-
PyOxim & PyOxP: Phosphonium salt derivatives of Oxyma that are also powerful coupling reagents with high reactivity and safety.[3][4][8]
Synthesis and Safety
Oxyma is readily synthesized via the nitrosation of ethyl cyanoacetate.[10][13] The reaction involves treating ethyl cyanoacetate with nitrous acid, generated in situ from sodium nitrite and a weak acid like acetic acid.[10][13][20] The reaction is typically performed at low temperatures (0-5°C) and a pH of ~4.5 to prevent ester hydrolysis.[10][13]
While vastly safer than HOBt/HOAt, Oxyma is still a chemical reagent and requires appropriate handling.
| Hazard Statement | Precautionary Measures | Reference(s) |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands after handling. | [21] |
| H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. | [21][22] |
| H319: Causes serious eye irritation | Wear eye protection/face shield. | [21][22] |
| H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [21][22] |
Summary of Safety Information for Oxyma.
Always handle Oxyma in a fume hood while wearing standard Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][23]
Conclusion
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) represents a significant advancement in peptide chemistry. It has successfully addressed the critical need for a non-explosive, high-performance coupling additive. By forming a stable yet reactive Oxyma-ester, it effectively minimizes common side reactions, suppresses racemization, and ensures high coupling yields. Its superior safety profile, proven efficiency, and compatibility with green chemistry principles firmly establish Oxyma as the indispensable, state-of-the-art additive for modern peptide synthesis, enabling the reliable and safe production of peptides for research and pharmaceutical development.[1]
References
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Khattab, S. N., Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2010). Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. Bulletin of the Chemical Society of Japan. [Link]
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Luxembourg Bio Technologies Ltd. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. cem.com. [Link]
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Gyros Protein Technologies. (2025). Oxyma as an additive in green solid-phase peptide synthesis. gyrosproteintechnologies.com. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Peptide Coupling Reagents: The Advantages of Ethyl 2-Oximinooxamate (OxymaPure). innopharmchem.com. [Link]
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de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
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de la Torre, B. G., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [Link]
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Wikipedia. (n.d.). Ethyl cyanohydroxyiminoacetate. en.wikipedia.org. [Link]
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ResearchGate. (2010). ChemInform Abstract: Ethyl 2-Cyano-2-(hydroxyimino)acetate (Oxyma): An Efficient and Convenient Additive Used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to Replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during Peptide Synthesis. researchgate.net. [Link]
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El-Faham, A., & Albericio, F. (2015). Oxime-Based Carbonates as Useful Reagents for Both N-Protection and Peptide Coupling. Molecules. [Link]
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Semantic Scholar. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. semanticscholar.org. [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
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Khattab, S. N., & El-Faham, A. (2014). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. Molecules. [Link]
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AAPPTec, LLC. (n.d.). Safety Data Sheet for Ethyl 2-Cyano-2-(hydroxyimino)acetate. aapptec.com. [Link]
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Mandal, B., et al. (2014). Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY): A Recyclable Coupling Reagent for Racemization-Free Synthesis of Peptide, Amide, Hydroxamate, and Ester. The Journal of Organic Chemistry. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. prepchem.com. [Link]
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Dunne, J., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Medicinal Chemistry. [Link]
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Mandal, B., et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. [Link]
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ResearchGate. (2022). (PDF) Understanding OxymaPure As A Peptide Coupling Additive. A Guide To New Oxyma Derivatives. researchgate.net. [Link]
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Merck Millipore. (n.d.). Novabiochem® Coupling reagents. emdmillipore.com. [Link]
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Albericio, F., & Subiros-Funosas, R. (2012). Ethyl 2-Cyano-2-(hydroxyimino)acetate. Encyclopedia of Reagents for Organic Synthesis. [Link]
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ResearchGate. (2025). ReGreen SPPS: enabling circular chemistry in environmentally sensible solid-phase peptide synthesis. researchgate.net. [Link]
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Li, J., et al. (2023). Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study. ACS Omega. [Link]
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